1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole
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Overview
Description
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and methoxy groups. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Related compounds such as 3-tert-butyl-4-methoxyphenol have been found to induce increased activities of glutathione (gsh) s-transferase and epoxide hydrolase in the liver and forestomach tissues of a/hej mice . These enzymes play a crucial role in the detoxification of xenobiotics and carcinogens.
Mode of Action
This could result in the regulation of the carcinogen metabolism system .
Biochemical Pathways
Given the potential increase in the activities of glutathione s-transferase and epoxide hydrolase, it can be inferred that the compound might influence the glutathione metabolism pathway and the epoxide hydrolysis pathway .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound might regulate the carcinogen metabolism system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride and 2-(methylethyl)imidazole.
Reaction Conditions: The sulfonyl chloride is reacted with the imidazole derivative in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance efficiency and yield.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation and Process Control: Implementing automated systems and process control technologies to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted imidazole derivatives.
Scientific Research Applications
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methyl)imidazole
- 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(ethyl)imidazole
- 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(propyl)imidazole
Uniqueness
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s distinct structure allows it to interact differently with biological targets compared to its analogs, making it a valuable molecule for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(2)16-18-9-10-19(16)23(20,21)13-7-8-15(22-6)14(11-13)17(3,4)5/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUHBQACRHDLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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